molecular formula C14H20N6O5S B12414746 S-(5'-Adenosyl)-L-homocysteine-13C5

S-(5'-Adenosyl)-L-homocysteine-13C5

Cat. No.: B12414746
M. Wt: 389.38 g/mol
InChI Key: ZJUKTBDSGOFHSH-PKJIWKIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAH-13C5: S-Adenosylhomocysteine-13C5 , is a stable isotope-labeled compound. It is an amino acid derivative and a modulator in several metabolic pathways. This compound is an intermediate in the synthesis of cysteine and adenosine . SAH-13C5 is particularly significant in scientific research due to its role as an inhibitor for the METTL3-METTL14 heterodimer complex, with an IC50 of 0.9 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of SAH-13C5 involves the incorporation of stable heavy isotopes of carbon into the molecule. This is typically achieved through synthetic organic chemistry techniques, where the carbon-13 isotope is introduced at specific positions within the molecule .

Industrial Production Methods: : Industrial production of SAH-13C5 is carried out using advanced synthetic methods that ensure high purity and yield. The process involves the use of labeled precursors and controlled reaction conditions to achieve the desired isotopic labeling . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions: : SAH-13C5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAH-13C5 may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : SAH-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and mechanisms .

Properties

Molecular Formula

C14H20N6O5S

Molecular Weight

389.38 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1

InChI Key

ZJUKTBDSGOFHSH-PKJIWKIESA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.